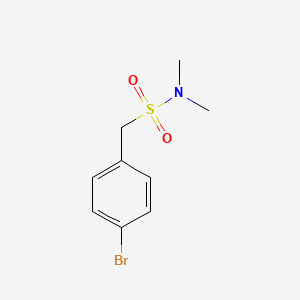
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Übersicht
Beschreibung
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide, also known as BBrMDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide compounds and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been shown to exhibit anti-inflammatory and anti-cancer activities. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit good solubility in various solvents, which makes it easier to handle in lab experiments. However, one of the limitations of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide. One of the future directions is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential applications in material science, particularly in the synthesis of organic and inorganic materials. Moreover, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit anti-inflammatory and anti-cancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a precursor for the synthesis of various organic and inorganic materials. In organic synthesis, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a reagent for the synthesis of various compounds, including sulfonamides, amides, and esters.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKLCAFLLJKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3173705.png)
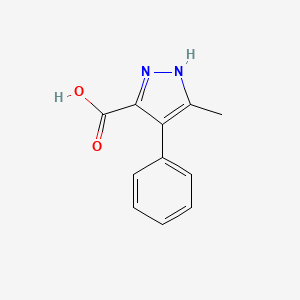
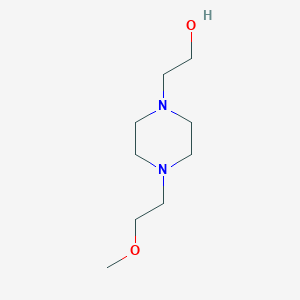

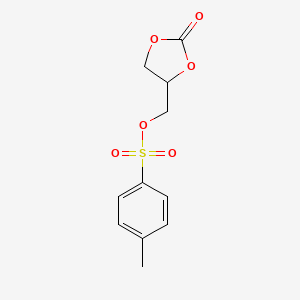
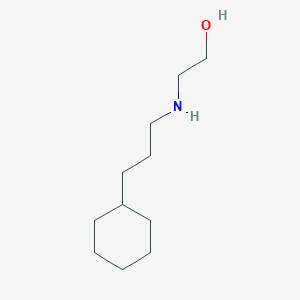
![1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B3173750.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid](/img/structure/B3173758.png)
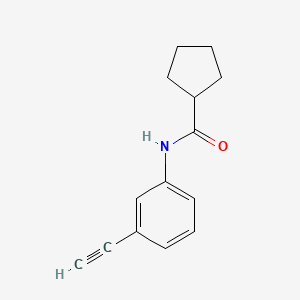
![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)
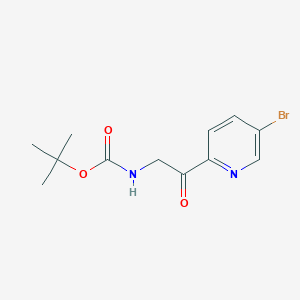

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)
![6-[(4-methoxyphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3173800.png)